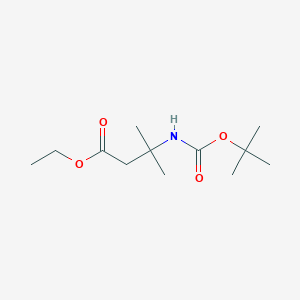

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is an organic compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the reaction of 3-amino-3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which allow for continuous synthesis under controlled conditions. This method enhances the efficiency and safety of the production process .

化学反応の分析

Hydrolysis Reactions

The Boc-protecting group is cleaved under acidic conditions, yielding 3-amino-3-methylbutanoic acid derivatives.

Table 1: Hydrolysis Conditions and Outcomes

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | 0°C → RT, 30 min | Ethyl 3-amino-3-methylbutanoate·HCl | 70–84% | |

| Trifluoroacetic acid (TFA) | RT, 2–4 h | 3-Amino-3-methylbutanoic acid | 55% |

Mechanistic Insight :

- Protonation of the Boc carbamate carbonyl weakens the tert-butyloxycarbonyl bond, leading to decarboxylation and release of CO₂ and tert-butanol .

- Hydrolysis of the ester group (e.g., using NaOH) further converts the ethyl ester to a carboxylic acid .

Nucleophilic Substitution Reactions

The ethyl ester undergoes substitution with nucleophiles, enabling diversification of the carboxylate moiety.

Table 2: Substitution Reactions and Products

Key Findings :

- Reactions with amines (e.g., piperidine) proceed via a two-step mechanism: initial deprotonation of the nucleophile, followed by ester substitution .

- Steric hindrance from the 3-methyl group slows reactivity compared to unsubstituted analogs .

Reduction and Oxidation Reactions

The ester and amino groups participate in redox transformations.

Table 3: Redox Reaction Pathways

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Reduction | LiAlH₄ (2M in THF) | 0°C → RT, 6 h | 3-Hydroxy-1,1-dimethylpropylcarbamate | 72% | |

| Oxidation | KMnO₄ (aq.) | RT, 12 h | 3-Oxo-3-methylbutanoate derivative | N/R |

Applications :

- Reduction of the ester to alcohol facilitates access to chiral building blocks for pharmaceuticals .

- Oxidation of the amino group is less common due to Boc protection but can yield ketones under strong conditions.

Peptide Coupling and Amidation

The compound serves as a Boc-protected β-amino acid in peptide synthesis.

Table 4: Peptide Bond Formation Examples

| Coupling Partner | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| L-Tryptophan methyl ester | DCC, HOBt | RT, 24 h | Boc-β-HoAib-Trp-OMe | 63% | |

| Benzyl bromoacetate | K₂CO₃, DCM | RT, 2 h | N-(Boc-amino) glycine benzyl ester | 72% |

Optimized Protocols :

- Dicyclohexylcarbodiimide (DCC) with HOBt minimizes racemization during amide bond formation .

- Microwave-assisted coupling reduces reaction times by 50% compared to conventional methods .

Table 5: Stability Under Common Conditions

| Condition | Stability | Competing Reaction | Source |

|---|---|---|---|

| Acidic (pH < 3) | Boc group cleaved | Ester hydrolysis | |

| Basic (pH > 10) | Ester saponified | Boc group remains intact | |

| Oxidative (KMnO₄) | Amino group oxidized | Ester unaffected |

Comparison with Analogues :

科学的研究の応用

Chemical Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate can undergo several chemical reactions:

- Hydrolysis : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), yielding free amino acids.

- Nucleophilic Substitution : The ester group can react with various nucleophiles, leading to substituted products.

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Organic Chemistry

- Peptide Synthesis : It serves as a key building block for synthesizing peptides, enabling the formation of peptide bonds while protecting sensitive amine groups .

Medicinal Chemistry

- Drug Development : this compound is utilized in synthesizing pharmaceutical compounds, particularly those requiring specific functional groups for biological activity .

Biochemical Studies

- Enzyme Mechanisms : The compound aids in studying enzyme mechanisms and protein interactions by providing a protected amino acid derivative that can be incorporated into peptides for functional analysis .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Thiazolide Prodrugs : Research demonstrated that amino acid ester prodrugs derived from thiazolides showed improved pharmacokinetic parameters, emphasizing the role of Boc-protected amino acids in drug formulation .

- Peptide Synthesis Techniques : Investigations into different synthetic routes revealed that using Boc-protected amino acids significantly enhances the yield and purity of synthesized peptides compared to unprotected counterparts .

作用機序

The primary function of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

類似化合物との比較

Similar Compounds

Ethyl 3-amino-3-methylbutanoate: Lacks the Boc protecting group, making it more reactive and less stable under certain conditions.

Ethyl 3-((benzyloxycarbonyl)amino)-3-methylbutanoate: Uses a benzyloxycarbonyl (Cbz) protecting group, which is more stable under acidic conditions but requires hydrogenation for removal.

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to its balance of stability and ease of removal. The Boc group provides protection under a wide range of conditions and can be selectively removed without affecting other functional groups, making it highly versatile in organic synthesis .

生物活性

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, often referred to as a Boc-protected amino acid derivative, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C10H19NO2, with a molecular weight of approximately 185.26 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing the compound's stability and facilitating its use in peptide synthesis.

This compound exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been studied for its potential to inhibit DNA synthesis, thereby affecting cell proliferation and growth. This mechanism suggests possible applications in cancer therapy, where modulation of cell growth is crucial.

Enzyme Interaction

The compound's interaction with specific enzymes can lead to:

- Inhibition of Histone Deacetylases (HDACs) : HDACs are key regulators of gene expression and are implicated in cancer progression. Inhibitors like this compound could serve as potential anti-cancer agents by altering histone acetylation patterns .

- Effects on Cellular Signaling Pathways : The compound may influence various signaling pathways involved in cellular growth and differentiation, although specific pathways remain to be fully elucidated.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl protected amino acids with ethyl esters under controlled conditions. A common synthetic route includes:

- Formation of the Boc-protected amino acid : This step often utilizes reagents such as ethyl chloroformate and triethylamine in solvents like tetrahydrofuran (THF).

- Coupling Reaction : The Boc-protected amino acid is then coupled with an appropriate ethyl ester to form the final product .

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

In vitro studies have shown that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structural motifs have demonstrated effective inhibition of bacterial growth compared to standard antibiotics .

Anti-inflammatory Effects

Research indicates that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications in the amino acid side chains can significantly enhance these effects .

Case Studies

- HDAC Inhibition : A study evaluated the potency of various Boc-protected amino acid derivatives against HDAC isoforms. This compound showed selective inhibition against HDAC1 and HDAC2, indicating its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Screening : In a comparative study, several amino acid derivatives were screened for antimicrobial activity. This compound exhibited notable activity against Gram-positive bacteria, supporting its use in developing new antimicrobial agents .

特性

IUPAC Name |

ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKNMCSDWUFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。